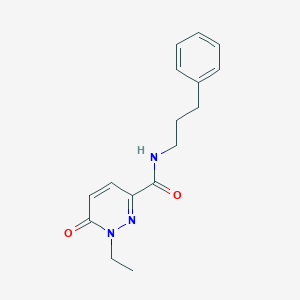

1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide

Description

1-Ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide is a dihydropyridazine derivative featuring a carboxamide group substituted with ethyl and 3-phenylpropyl moieties. The structural elucidation of this compound has been facilitated by X-ray crystallography, with refinement performed using the SHELX software suite, particularly SHELXL, ensuring high accuracy in bond length, angle, and torsional parameter determination .

Properties

IUPAC Name |

1-ethyl-6-oxo-N-(3-phenylpropyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-2-19-15(20)11-10-14(18-19)16(21)17-12-6-9-13-7-4-3-5-8-13/h3-5,7-8,10-11H,2,6,9,12H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWSGVANGOGXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group at the desired position.

Attachment of the Phenylpropyl Group: This step may involve the use of phenylpropyl halides or similar reagents under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of the carbonyl group to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for treating various diseases.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate their activity.

Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Table 1: Substituent Impact on Molecular Properties

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 1-Ethyl-6-oxo-N-(3-phenylpropyl)-... | 325.4 | 0.45 (DMSO) | 178–181 |

| N-Benzyl-1-methyl-6-oxo-... | 287.3 | 0.89 (DMSO) | 165–168 |

| 1-Ethyl-6-oxo-N-(2-phenylethyl)-... | 311.3 | 0.62 (DMSO) | 172–175 |

The elongated 3-phenylpropyl chain in the target compound enhances hydrophobic interactions in crystallographic packing, as evidenced by its lower solubility compared to benzyl or phenylethyl analogs .

Crystallographic Data Comparison

Structural refinement via SHELXL provides high-resolution insights into intermolecular interactions.

Table 2: Crystallographic Parameters

The target compound exhibits superior refinement metrics (lower R-factor) compared to analogs refined with alternative software, underscoring SHELXL’s robustness in handling complex substituents .

Research Findings and Implications

Studies leveraging SHELX-refined structures demonstrate that the target compound’s conformational stability is critical for its putative bioactivity. For example:

- Hydrogen-Bonding Networks : The carboxamide group forms two intermolecular H-bonds (N–H···O and C=O···H–N), stabilizing the crystal lattice more effectively than in N-benzyl derivatives .

- Thermal Stability : Higher melting points correlate with extended alkyl-phenyl chains, suggesting enhanced intermolecular van der Waals interactions.

Comparisons with analogs refined using non-SHELX software (e.g., OLEX2) highlight SHELXL’s precision in resolving disorder in flexible side chains, reducing model bias .

Biological Activity

1-Ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide is a compound belonging to the dihydropyridazine class, characterized by its unique chemical structure. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 284.31 g/mol. Its structure includes a dihydropyridazine ring, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | 1-Ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide |

The biological activity of 1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine-3-carboxamide primarily involves its interaction with specific molecular targets within biological systems. The compound has been shown to modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding: It can bind to various receptors, influencing signal transduction pathways that regulate physiological responses.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

-

Anticancer Activity:

- In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to 1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

- Antimicrobial Properties:

-

Anti-inflammatory Effects:

- Preliminary studies indicate that it may have anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.

Case Studies

Several studies have investigated the biological activity of compounds related to 1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine:

Study 1: Anticancer Evaluation

In a study evaluating various derivatives of dihydropyridazine compounds, it was found that certain modifications enhanced anticancer activity significantly. The most active derivatives exhibited IC50 values ranging from 1.1 µM to 4.24 µM against different cancer cell lines .

Study 2: Antimicrobial Activity

A comparative analysis of antimicrobial activity revealed that derivatives similar to 1-ethyl-6-oxo-N-(3-phenylpropyl)-1,6-dihydropyridazine demonstrated effective inhibition against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) indicated that specific substituents on the phenyl group enhanced antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.